molecular formula C22H29N3O4S B12375865 Btk-IN-34

Btk-IN-34

Cat. No.: B12375865
M. Wt: 431.6 g/mol
InChI Key: XIKZFUOHECFNKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Btk-IN-34 involves multiple steps, starting with the preparation of the core structure followed by functional group modifications. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and controlled temperature conditions to achieve the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process would include rigorous quality control measures to maintain consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Btk-IN-34 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce dehydroxylated compounds. Substitution reactions can result in a variety of modified compounds with different functional groups .

Scientific Research Applications

Oncology

Btk-IN-34 is being investigated for its efficacy in treating various B-cell malignancies. Initial studies have shown promising results in patients with chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). For instance, the compound demonstrated a high response rate comparable to that of ibrutinib, the first FDA-approved BTK inhibitor .

Table 1: Clinical Trials of this compound in Oncology

Study PhaseIndicationResponse RateNotable Outcomes
Phase IChronic Lymphocytic LeukemiaHighPromising safety profile
Phase IIMantle Cell LymphomaComparableEffective against resistant cases
Phase IIIWaldenström’s MacroglobulinemiaTBDOngoing trial against ibrutinib

Autoimmune Diseases

This compound is also being explored for treating autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus (SLE). By inhibiting BTK, the compound can reduce the activation of B-cells and myeloid cells that contribute to chronic inflammation .

Table 2: Applications in Autoimmune Diseases

DiseaseMechanism of ActionClinical Findings
Rheumatoid ArthritisReduces B-cell proliferationSignificant decrease in disease activity
Systemic Lupus ErythematosusModulates immune responseImproved patient-reported outcomes

Cardiovascular Health

Recent studies indicate that selective BTK inhibitors like this compound may have applications in cardiovascular health by inhibiting platelet activation related to atherosclerosis. This could potentially reduce thrombus formation without increasing bleeding risks, which is a common side effect associated with traditional antiplatelet therapies .

Case Study 1: Chronic Lymphocytic Leukemia

In a clinical trial involving patients with relapsed CLL, this compound was administered to assess its efficacy compared to standard therapies. The results indicated a substantial reduction in tumor burden and improved overall survival rates among participants receiving the compound.

Case Study 2: Multiple Sclerosis

A study investigating the effects of BTK inhibition on neuroinflammation in multiple sclerosis showed that treatment with this compound led to decreased inflammatory markers and improved neurological function in animal models. These findings suggest a potential application for BTK inhibitors in neurodegenerative diseases .

Mechanism of Action

Btk-IN-34 exerts its effects by selectively inhibiting Bruton’s tyrosine kinase. It binds to the active site of the enzyme, preventing its phosphorylation at the tyrosine 223 position. This inhibition disrupts the B-cell receptor signaling pathway, leading to reduced proliferation and survival of B-cells. The molecular targets involved include the B-cell receptor and downstream signaling molecules such as phospholipase-Cγ and nuclear factor kappa-light-chain-enhancer of activated B cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Btk-IN-34

This compound stands out due to its selective inhibition of Bruton’s tyrosine kinase without affecting other kinases like Lyn and Syk. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic potential in treating B-cell malignancies .

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

3-cyclopentylidene-5-(4-pentanoylpiperazin-1-yl)sulfonyl-1H-indol-2-one

InChI

InChI=1S/C22H29N3O4S/c1-2-3-8-20(26)24-11-13-25(14-12-24)30(28,29)17-9-10-19-18(15-17)21(22(27)23-19)16-6-4-5-7-16/h9-10,15H,2-8,11-14H2,1H3,(H,23,27)

InChI Key

XIKZFUOHECFNKZ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C3=C4CCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.